molecular formula C18H17N3O2 B2798926 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide CAS No. 891116-78-2

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

Cat. No. B2798926
CAS RN: 891116-78-2
M. Wt: 307.353
InChI Key: RQIRMEKQZHARQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Scientific Research Applications

Synthesis and Characterization

The research on N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide and its derivatives mainly focuses on the synthesis and characterization of novel compounds with potential applications in various fields. For instance, Potkin, Petkevich, and Kurman (2009) have developed a method for synthesizing 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, showcasing the versatility of oxadiazole derivatives in chemical synthesis Potkin, S. K., Petkevich, S. K., & Kurman, P. (2009). Synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. Russian Journal of Organic Chemistry, 45, 551-554.

Anticancer Activity

Significant research has been conducted on the anticancer properties of oxadiazole analogues. Ahsan et al. (2014) evaluated the anticancer activity of novel oxadiazole analogues, with certain compounds showing high sensitivity on various cancer cell lines, including melanoma and leukemia Ahsan, M., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014. This highlights the potential of oxadiazole derivatives in developing new anticancer agents.

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative properties of oxadiazole derivatives have also been explored. For example, Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases, demonstrating significant antimicrobial and anti-proliferative activities against various bacterial and cancer cell lines Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, S. S., Hassan, H. M., & El-Emam, A. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26.

Antiepileptic and Antioxidant Properties

Research has also been conducted on the antiepileptic and antioxidant properties of oxadiazole derivatives. Rajak et al. (2013) synthesized novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, investigating their anticonvulsant activities and establishing structure-activity relationships Rajak, H., Singh, B. T., Singh, A., Raghuvanshi, K., Sah, A. K., Veerasamy, R., Sharma, P. C., Pawar, R. S., & Kharya, M. (2013). Novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles: a natural product coupled approach to semicarbazones for antiepileptic activity. Bioorganic & Medicinal Chemistry Letters, 23(3), 864-868.

Mechanism of Action

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Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and how to dispose of it safely .

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-5-4-6-14(9-11)16(22)19-18-21-20-17(23-18)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRMEKQZHARQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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